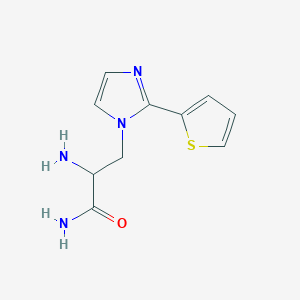
2-Amino-3-(2-(thiophen-2-yl)-1h-imidazol-1-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-3-(2-(thiophen-2-yl)-1h-imidazol-1-yl)propanamide is a compound that features a thiophene ring and an imidazole ring, both of which are known for their significant roles in medicinal chemistry. Thiophene derivatives are known for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties . Imidazole derivatives are also widely recognized for their pharmacological activities, including antifungal, antibacterial, and anticancer properties .
Vorbereitungsmethoden
The synthesis of 2-Amino-3-(2-(thiophen-2-yl)-1h-imidazol-1-yl)propanamide can be achieved through various synthetic routes. One common method involves the condensation of thiophene-2-carboxaldehyde with 2-amino-3-(1H-imidazol-1-yl)propanamide under basic conditions. The reaction typically requires a catalyst such as DABCO (1,4-diazabicyclo[2.2.2]octane) and an oxidant like DMSO (dimethyl sulfoxide) to achieve moderate yields . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Analyse Chemischer Reaktionen
2-Amino-3-(2-(thiophen-2-yl)-1h-imidazol-1-yl)propanamide undergoes various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The imidazole ring can be reduced to form imidazolines using reducing agents such as sodium borohydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups. Common reagents and conditions used in these reactions include DMSO, hydrogen peroxide, sodium borohydride, and various catalysts. Major products formed from these reactions include sulfoxides, sulfones, imidazolines, and substituted derivatives.
Wissenschaftliche Forschungsanwendungen
2-Amino-3-(2-(thiophen-2-yl)-1h-imidazol-1-yl)propanamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules with potential biological activities.
Biology: The compound is studied for its interactions with various biological targets, including enzymes and receptors.
Medicine: Due to its structural features, it is investigated for its potential as an anticancer, anti-inflammatory, and antimicrobial agent.
Industry: The compound is used in the development of new materials, including organic semiconductors and corrosion inhibitors
Wirkmechanismus
The mechanism of action of 2-Amino-3-(2-(thiophen-2-yl)-1h-imidazol-1-yl)propanamide involves its interaction with specific molecular targets and pathways. The thiophene ring is known to interact with various enzymes and receptors, modulating their activity. The imidazole ring can bind to metal ions and participate in coordination chemistry, affecting the function of metalloproteins. These interactions lead to the modulation of biological pathways, resulting in the compound’s pharmacological effects .
Vergleich Mit ähnlichen Verbindungen
2-Amino-3-(2-(thiophen-2-yl)-1h-imidazol-1-yl)propanamide can be compared with other similar compounds, such as:
2-Amino-3-(thiophen-2-yl)propanamide: Lacks the imidazole ring, resulting in different biological activities.
2-Amino-3-(1H-imidazol-1-yl)propanamide: Lacks the thiophene ring, leading to variations in its pharmacological profile.
Thiophene-2-carboxamide:
Eigenschaften
Molekularformel |
C10H12N4OS |
|---|---|
Molekulargewicht |
236.30 g/mol |
IUPAC-Name |
2-amino-3-(2-thiophen-2-ylimidazol-1-yl)propanamide |
InChI |
InChI=1S/C10H12N4OS/c11-7(9(12)15)6-14-4-3-13-10(14)8-2-1-5-16-8/h1-5,7H,6,11H2,(H2,12,15) |
InChI-Schlüssel |
QMFBYQAPYBSZAL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CSC(=C1)C2=NC=CN2CC(C(=O)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


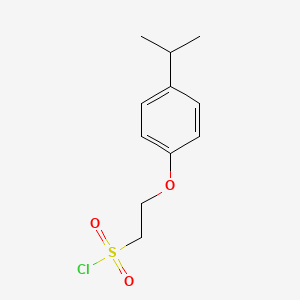
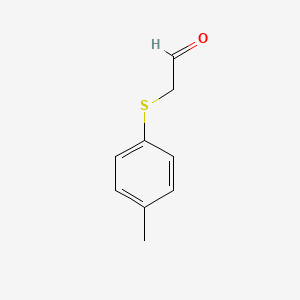
![5'-Bromo-2'-fluoro-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B13623185.png)


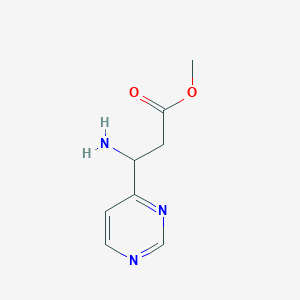
![(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(2,4,5-trimethoxyphenyl)propanoic acid](/img/structure/B13623196.png)
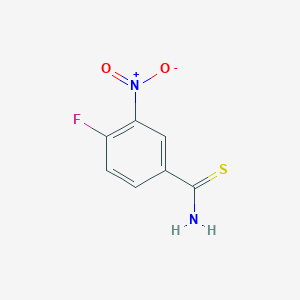

![2-[(3R,4S)-3-ethenylpiperidin-4-yl]acetic acid hydrochloride](/img/structure/B13623212.png)
![2-({[(Tert-butoxy)carbonyl]amino}methyl)imidazo[1,2-a]pyridine-7-carboxylicacid](/img/structure/B13623218.png)
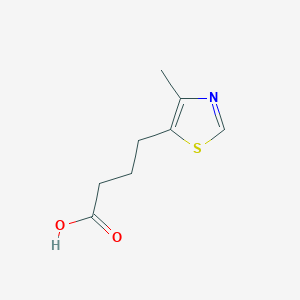
![1,7-Dimethyl-2-azaspiro[4.4]nonan-3-one](/img/structure/B13623232.png)

